Phenol, 4-(1-methylethenyl)-, acetate

Description

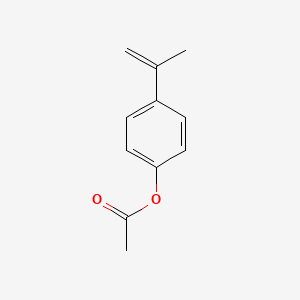

Phenol, 4-(1-methylethenyl)-, acetate (IUPAC name: 4-isopropenylphenyl acetate) is a phenolic ester characterized by a benzene ring substituted with an acetate group at the hydroxyl position and an isopropenyl group (-CH₂C(CH₂)=CH₂) at the para position. This compound is structurally related to terpenoid-phenolic hybrids, often found in plant essential oils and extracts.

Properties

CAS No. |

2759-56-0 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(4-prop-1-en-2-ylphenyl) acetate |

InChI |

InChI=1S/C11H12O2/c1-8(2)10-4-6-11(7-5-10)13-9(3)12/h4-7H,1H2,2-3H3 |

InChI Key |

OAQWJXQXSCVMSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

2.1.1. Cyclohexane/Cyclohexene Derivatives

- Perilla acetate (1-Cyclohexene-1-methanol, 4-(1-methylethenyl)-, acetate): A cyclohexene-based acetate with a methylethenyl group. Unlike the phenolic target compound, this derivative lacks aromaticity, resulting in reduced acidity and altered solubility in polar solvents. It is used in fragrances and repellents due to its volatility .

- 1-Methyl-4-(1-methylethenyl)-cyclohexano acetate: Found in Eucalyptus volatile oil, this cyclohexane derivative contributes to fresh, floral aromas.

2.1.2. Phenolic Acetates with Alkyl/Aryl Substituents

- Phenol, 2-methoxy-4-(1-propenyl)-, acetate (Acetylisoeugenol): Features a methoxy group and propenyl substituent. The methoxy group enhances lipophilicity and stability, making it a common flavoring agent. Its propenyl group allows for conjugation, influencing antioxidant activity .

- 4-Allylphenyl acetate: Identified in Piper betle essential oil, this compound exhibits larvicidal activity against Aedes aegypti due to synergistic effects between the phenolic core and allyl group .

Physicochemical Properties

Key Differences :

- Aromaticity: Phenolic derivatives exhibit higher acidity (pKa ~10) compared to cyclohexane analogues (pKa ~15–20).

- Lipophilicity : The isopropenyl and allyl groups enhance lipid solubility, facilitating membrane penetration in biological systems.

Mechanistic Insights :

- Antimicrobial Activity: Phenolic acetates disrupt microbial membranes via hydrophobic interactions and ROS generation .

- Larvicidal Action : Acetate esters in Piper betle inhibit acetylcholinesterase in mosquito larvae .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.